molecular formula C10H11N3O2 B13567577 Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate

Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B13567577
M. Wt: 205.21 g/mol
InChI Key: WPLKURCQQXRPKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate typically involves the cycloisomerization of N-propargylpyridiniums under basic conditions. A common method includes the use of sodium hydroxide (NaOH) as a promoter in an aqueous medium, which allows for a rapid and efficient synthesis under ambient conditions . This metal-free approach is advantageous due to its simplicity and environmental friendliness.

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. These reactions are typically carried out in the presence of a base and under controlled temperature conditions . The scalability of these methods makes them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These compounds share a similar core structure but differ in their functional groups, which can significantly influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2,11H2,1H3

InChI Key

WPLKURCQQXRPKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NC=C(N2C=C1)N

Origin of Product

United States

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